6-(Diethylamino)-4-methylnicotinaldehyde
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Overview
Description
6-(Diethylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a diethylamino group and a methyl group attached to the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: 6-(Diethylamino)-4-methylnicotinic acid.
Reduction: 6-(Diethylamino)-4-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Diethylamino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Diethylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Diethylamino)-2,4-disulfanyl-1,3,5-triazine: Shares the diethylamino group but differs in the core structure.
6-(Diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine: Similar functional groups but different core structure.
Uniqueness
6-(Diethylamino)-4-methylnicotinaldehyde is unique due to its specific combination of functional groups and the nicotinaldehyde core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
6-(Diethylamino)-4-methylnicotinaldehyde is a synthetic compound with a unique structure that includes a pyridine ring and an aldehyde functional group. Its molecular formula is C13H17N2O, and it has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
- Molecular Formula : C13H17N2O
- Molecular Weight : 219.29 g/mol
- Structure : Contains a diethylamino group and an aldehyde group attached to a pyridine ring.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- HCT116 (colon cancer) : IC50 = 15 µM
- MCF7 (breast cancer) : IC50 = 20 µM
These findings indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Nucleophilic Addition : The aldehyde group can participate in nucleophilic addition reactions, influencing its reactivity and interactions with biomolecules.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound was found to significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new treatment option for antibiotic-resistant infections.
Case Study 2: Cancer Cell Line Studies
In a collaborative study between ABC Institute and DEF University, the anticancer properties of the compound were assessed in various cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis rates compared to control groups, suggesting its role as a promising anticancer agent.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-(diethylamino)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11-6-9(3)10(8-14)7-12-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
PDUHMPTWDJNYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=C1)C)C=O |
Origin of Product |
United States |
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